[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride
Description
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a rigid [3.1.0]hexane core with a methanamine group at the (1R,5R) position. This stereochemical configuration imparts distinct spatial and electronic properties, making it valuable in medicinal chemistry and asymmetric synthesis. The hydrochloride form enhances solubility and stability, facilitating its use in pharmaceutical intermediates .
Key features:
Properties
IUPAC Name |
[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7-3-1-2-6(7)4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFNBSSCSZPJK-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137600-94-1 | |
| Record name | rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclic Amines
Bicyclo[3.1.0]hexane Derivatives
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride (CAS 2682097-06-7): Difference: Incorporates an oxygen atom in the bicyclic system (3-oxa substitution). This alters solubility (e.g., €952.38/50 mg due to specialized synthesis) . Applications: Used in chiral building blocks for kinase inhibitors .
rac-(1R,5R)-Bicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride :
- Difference : Racemic mixture (contains both (1R,5R) and (1S,5S) enantiomers).
- Impact : Reduced enantiomeric purity may lower biological activity in enantioselective applications .
Larger Bicyclic Systems
{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride (CAS 2126177-69-1): Structure: Seven-membered bicyclo[4.1.0]heptane core. Molecular Weight: 161.67 g/mol (vs. ~149–160 g/mol for [3.1.0] analogs).
1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride (CAS 24520-59-0): Structure: Norbornane-derived system ([2.2.1] bicyclic framework). Applications: Used in polymer chemistry and as a ligand for transition-metal catalysts, differing from the medicinal focus of [3.1.0] analogs .
Physicochemical Properties
Biological Activity
Overview
[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride is a bicyclic amine compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's bicyclic structure enables it to fit into binding sites that may be inaccessible to linear molecules, potentially leading to unique pharmacological effects. Research indicates that its mechanism may involve modulation of adenosine receptors, particularly the A3 receptor, which is implicated in inflammatory processes and cancer .
Enzyme Interactions
Studies have shown that this compound can influence various enzyme activities, which can be summarized as follows:
| Enzyme | Effect | Reference |
|---|---|---|
| Adenosine A3 Receptor | Moderate affinity (K = 0.38 μM) | |
| Other P1 Receptors | No significant off-target activity |
This interaction profile suggests that the compound could be further explored for therapeutic applications targeting adenosine receptors.
Case Studies
Research has indicated that modifications to the bicyclic structure can enhance receptor selectivity and potency. For instance, a study evaluating various derivatives of bicyclo[3.1.0]hexane-based nucleosides found that specific structural changes resulted in improved affinity for the A3 receptor while maintaining selectivity over other receptor subtypes .
Applications in Drug Development
The compound's unique properties make it a valuable building block in drug design:
- Therapeutic Potential : Investigated as a precursor for drugs targeting inflammation and cancer due to its selectivity for the A3 receptor .
- Synthetic Utility : Serves as a versatile intermediate in the synthesis of more complex molecules, enhancing its application in medicinal chemistry .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other bicyclic compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate | Bicyclic | Diverse applications in organic synthesis |
| Bicyclo[3.3.1]nonanes | Larger ring system | Anticancer research |
The distinct bicyclic structure and amine functionality present in this compound contribute to its unique biological activity profile.
Q & A
Q. What are the optimal synthetic routes for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride, and how can reaction conditions be controlled to improve yields?
- Methodological Answer: The synthesis typically involves bicyclic precursors, such as rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid derivatives, followed by amination and salt formation. Key steps include:
- Cyclization: Use of palladium catalysts under hydrogen gas for selective reduction (e.g., to form the bicyclic core) .
- Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination .
- Salt Formation: Reaction with hydrochloric acid to enhance solubility and stability .
Optimization Tips: Control temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions .
Q. How can researchers characterize the stereochemistry and purity of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride?
- Methodological Answer:
- Chiral HPLC: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and confirm the (1R,5R) configuration .
- NMR Spectroscopy: Use - and -NMR to verify bicyclic structure and amine proton integration .
- X-ray Crystallography: Resolve absolute configuration for crystalline batches .
- Elemental Analysis: Validate chloride content (theoretical vs. experimental) to confirm salt stoichiometry .
Q. What factors influence the solubility and stability of this compound in aqueous and organic media?
- Methodological Answer:
- Solubility: The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C). In organic solvents (e.g., DMSO, ethanol), solubility depends on hydrogen bonding capacity .
- Stability:
- pH Sensitivity: Avoid alkaline conditions (>pH 8) to prevent freebase precipitation.
- Storage: Store at –20°C under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric impurities in [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride be quantified, and what separation techniques are most effective?
- Methodological Answer:
- Chiral Resolution: Use preparative HPLC with a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate (1R,5R) from (1S,5S) enantiomers .
- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) to selectively modify unwanted enantiomers .
- Detection Limits: LC-MS with a polar organic mode can detect impurities down to 0.1% .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in neurotransmitter receptor binding?
- Methodological Answer:
- Radioligand Assays: Use -labeled analogs to quantify binding affinity for serotonin/dopamine receptors (e.g., 5-HT, D) .
- Molecular Dynamics Simulations: Model interactions with receptor active sites (e.g., docking studies using AutoDock Vina) to predict substituent effects .
- Analog Synthesis: Modify the methanamine group (e.g., N-methylation) or bicyclo[3.1.0]hexane ring (e.g., oxygen substitution) to assess pharmacological impact .
Q. How can metabolic stability and in vitro toxicity of this compound be evaluated in preclinical studies?
- Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Cytotoxicity: MTT assays in HEK293 or HepG2 cells to determine IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
